2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-[4-(difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-6-5-8(7-10(9)15)18-11(16)17/h5-7,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJRSXMGPKHUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
Halogenated Fluorophenyl Precursor Preparation
The starting material is typically a fluorinated aryl halide, such as 2-bromo-4-(difluoromethoxy)-fluorobenzene. This compound is chosen due to the presence of halogen (bromine) which can be selectively metalated.Lithiation Step
The aryl bromide is treated with a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (commonly -78°C). This step generates an aryllithium intermediate via halogen-metal exchange.Borylation Step
The aryllithium intermediate is then reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , which acts as the boron source to form the boronate ester. The reaction mixture is warmed to room temperature and stirred overnight to ensure completion.Workup and Purification
The reaction is quenched by adding methanol, followed by aqueous workup and extraction. The crude product is purified by silica gel column chromatography using hexane or hexane/ethyl acetate mixtures as eluents.
Example Experimental Data
| Step | Reagents & Conditions | Details | Yield |
|---|---|---|---|
| Lithiation | n-Butyllithium (1.6 M in hexane), THF, -78°C, 2 h | Slow addition of n-BuLi to 2-bromo-4-(difluoromethoxy)-2-fluorobenzene in THF at -78°C | - |
| Borylation | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, THF, RT, overnight | Addition of boron reagent to aryllithium intermediate, stirring at room temp overnight | - |
| Quenching & Workup | Methanol, water washes, drying over sodium sulfate | Quenching with MeOH, aqueous extraction, drying, concentration | - |
| Purification | Silica gel chromatography, hexane eluent | Isolation of pure boronate ester | 78% |
Note: This procedure is adapted from a general protocol for aryl boronate ester synthesis involving halogen-metal exchange and borylation, as reported in related literature and chemical databases.
Research Findings and Considerations
Temperature Control: The lithiation step requires strict low-temperature conditions (-78°C) to avoid side reactions such as multiple lithiation or decomposition of sensitive functional groups like difluoromethoxy.
Solvent Choice: THF is preferred due to its ability to stabilize organolithium intermediates and dissolve both reactants and reagents effectively.
Stoichiometry: Equimolar amounts of n-BuLi and boron reagent relative to the aryl bromide are critical for optimal yield.
Purification: Silica gel chromatography using non-polar solvents ensures removal of impurities and by-products, yielding the pure boronate ester.
Yield: Typical isolated yields range from 70% to 80%, indicating the efficiency of this method.
Comparative Table of Preparation Parameters
| Parameter | Typical Condition | Impact on Synthesis |
|---|---|---|
| Base | n-Butyllithium (1.6 M in hexane) | Essential for halogen-metal exchange |
| Solvent | Tetrahydrofuran (THF) | Stabilizes organolithium species |
| Temperature | -78°C for lithiation; RT for borylation | Prevents side reactions, ensures selectivity |
| Boron Source | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Provides boronate ester moiety |
| Reaction Time | 2 h lithiation; overnight borylation | Ensures complete conversion |
| Purification | Silica gel chromatography | Isolates pure product |
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced to the corresponding borane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate; typically carried out in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of the corresponding phenol.
Reduction: Formation of the corresponding borane.
Substitution: Formation of biaryl or vinyl-aryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a valuable building block in the synthesis of pharmaceuticals. Its difluoromethoxy and fluorophenyl groups can enhance biological activity by improving the pharmacokinetic profiles of drug candidates.
- Case Study : Research has indicated that compounds with similar dioxaborolane structures exhibit potent activity against certain cancer cell lines. The incorporation of fluorine atoms often increases lipophilicity, facilitating better cell membrane penetration.
Organic Synthesis
2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for the formation of carbon-carbon bonds in organic synthesis.
- Example Reaction :
- Reagents : The compound can be coupled with aryl halides to form biaryl compounds.
- Conditions : Typically requires a palladium catalyst and a base such as potassium carbonate.
Materials Science
This compound has potential applications in the development of new materials such as polymers and coatings. The boron atom can participate in cross-linking reactions that enhance material properties.
- Research Insight : Studies have shown that incorporating boron-containing compounds into polymer matrices can improve thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to undergo various chemical transformations, particularly in the presence of catalysts and reagents. The boronic ester moiety allows it to participate in cross-coupling reactions, forming new carbon-carbon bonds. The difluoromethoxy and fluorine substituents can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the phenyl ring or adjacent groups. Below is a comparative analysis:
Table 1: Structural and Physical Properties
Notes:
- Bromomethyl/iodo derivatives : Heavy atoms (Br, I) increase molecular weight and reactivity in nucleophilic substitutions (e.g., alkylation) .
- Methoxy derivatives : Electron-donating groups lower electrophilicity of boron, favoring stability over reactivity .
- Styryl derivatives : Extended conjugation enables applications in fluorescence probes (e.g., H₂O₂ detection) .
Reactivity Trends :
- Bromomethyl and iodo groups facilitate further functionalization (e.g., alkylation, cross-couplings) .
- Difluoromethoxy and fluorine substituents enhance stability in acidic/basic conditions, critical for pharmaceutical intermediates .
- Styryl boronic esters exhibit rapid H₂O2-responsive fluorescence due to electron-withdrawing substituents .
Stability and Handling
Biological Activity
2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry and biological applications. Its unique structural features enable it to interact with various biological targets, making it a subject of interest for researchers focusing on cancer therapies and other therapeutic areas.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C13H16BF3O3 |
| Molecular Weight | 288.07 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1628442-55-6 |
| PubChem CID | 79661309 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its efficacy against cancer cells and its potential as a therapeutic agent.
Anticancer Potential
Recent research indicates that fluorinated derivatives of dioxaborolanes exhibit potent anticancer properties. The presence of difluoromethoxy and fluorophenyl groups enhances the compound's ability to inhibit glycolysis in cancer cells. This mechanism is particularly relevant for aggressive cancers like glioblastoma multiforme (GBM), where metabolic pathways are often upregulated to support rapid cell proliferation.
-
Mechanism of Action :
- The compound inhibits hexokinase activity, a key enzyme in the glycolytic pathway. Inhibition of this enzyme can lead to reduced energy production in cancer cells, ultimately resulting in cell death .
- Fluorinated derivatives have shown lower IC50 values compared to non-fluorinated analogs in vitro, indicating higher potency against cancer cell lines .
- Case Studies :
Research Findings
Several studies have reported on the biological activity of similar compounds and their derivatives:
- Fluorinated Derivatives : Research has shown that modifying the C-2 position with halogens enhances the stability and uptake of these compounds in cells. This modification allows for effective treatment at lower doses over extended periods .
- Comparative Studies : In comparative assays with other known glycolysis inhibitors like 2-deoxy-D-glucose (2-DG), fluorinated dioxaborolanes showed superior performance in inhibiting hexokinase II (HKII) activity .
Safety Profile
While the therapeutic potential is promising, safety assessments are critical:
Q & A
Basic: What are the optimal synthetic conditions for achieving high purity and yield of 2-[4-(difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer:
The synthesis typically involves a Miyaura borylation reaction. Key steps include:
- Reagents : Use bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert atmosphere (N₂/Ar) .
- Solvent System : 1,4-Dioxane or THF at 80–90°C for 24–48 hours.
- Base : Potassium acetate (KOAc) to facilitate transmetallation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Yield Optimization : Lower yields (e.g., 43% ) may result from incomplete boronation or side reactions; increasing catalyst loading or reaction time (monitored via TLC/HPLC) can improve efficiency.
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves bond lengths and angles (e.g., B-O bond ~1.36 Å, as seen in related dioxaborolanes ). Single crystals are grown via slow evaporation of dichloromethane/hexane mixtures.
Advanced: How does the electron-withdrawing difluoromethoxy group influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
The difluoromethoxy group (-OCF₂H) is meta-directing and electron-withdrawing, which:
- Reduces Electron Density : Lowers the boronate’s nucleophilicity, slowing transmetallation. Kinetic studies (monitored via in situ IR or HPLC) can quantify this effect .
- Stabilizes Intermediates : Computational DFT studies (e.g., using Gaussian09 with B3LYP/6-31G*) show stabilization of the boronate-Pd complex .
Experimental Validation : Compare coupling rates with analogous methoxy- or fluoro-substituted boronic esters under identical conditions (Pd catalyst, base, solvent).
Advanced: What strategies prevent hydrolysis or oxidation of the dioxaborolane ring during storage or reactions?
Methodological Answer:
- Storage : Under anhydrous conditions (desiccator, molecular sieves) at -20°C in amber vials to limit light/oxygen exposure .
- Reaction Design :
- Stability Assays : Monitor degradation via ¹¹B NMR or LC-MS over 72 hours under varying humidity (20–80% RH).
Advanced: How can computational modeling predict catalytic behavior or supramolecular interactions?
Methodological Answer:
- Catalytic Cycles : DFT calculations (e.g., using ORCA) model Pd-boronate adducts to predict activation barriers for transmetallation .
- Supramolecular Interactions : Molecular dynamics (MD) simulations (AMBER force field) assess interactions with π-acidic aromatic systems (e.g., coronenes) .
Validation : Compare computed binding energies (ΔG) with experimental ITC (isothermal titration calorimetry) data.
Data Contradiction Analysis: Resolving discrepancies in reported stability under acidic conditions
Methodological Approach:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
